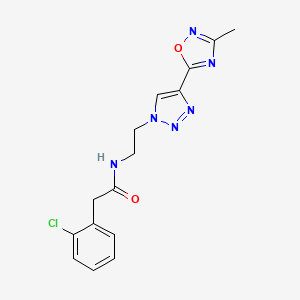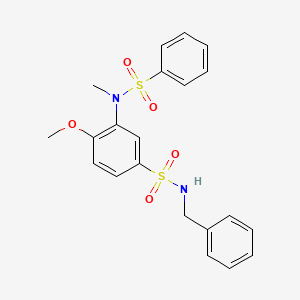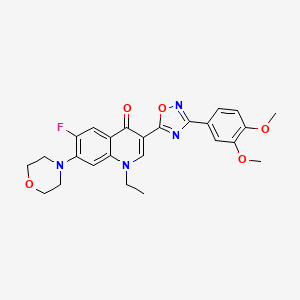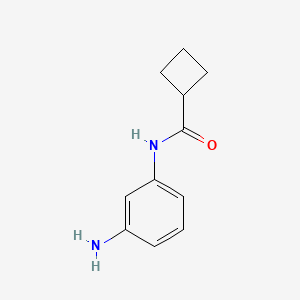
2-(2-chlorophenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, and a triazole ring. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting chemical properties. The presence of multiple rings (oxadiazole and triazole) could provide rigidity to the molecule, potentially leading to specific interactions with other molecules or biological targets. The chlorophenyl group is a common feature in many pharmaceuticals and could contribute to the compound’s reactivity or binding affinity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, oxadiazoles can participate in nucleophilic substitution reactions, and triazoles can be formed or modified through click chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the chlorophenyl, oxadiazole, and triazole groups in this compound suggest it might be relatively stable, with potential for specific intermolecular interactions due to the polarity of these groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study demonstrated a novel five-step synthetic route to 1,3,4-oxadiazole derivatives, highlighting the compound's involvement in the synthesis of potential α-glucosidase inhibitors. These compounds were synthesized from common raw materials, indicating their potential as promising drug leads due to their significant inhibitory activity against α-glucosidase, supported by molecular modeling and ADME predictions (Iftikhar et al., 2019).
Biological Activities and Potential Applications
Novel 1,2,4-oxadiazoles were identified as potent and selective histamine H3 receptor antagonists, suggesting their potential in developing new therapeutic agents for neurological disorders. This highlights the relevance of the compound in designing drugs with improved activity profiles (Clitherow et al., 1996).
Another study focused on the radiosynthesis of herbicides and safeners, showcasing the versatility of similar compounds in agricultural chemistry. This illustrates the broad applicability of these chemical frameworks beyond pharmacology (Latli & Casida, 1995).
Drug Design and Development
Research on the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including similar compounds, showed antihypertensive activity in rats. This study exemplifies the potential of these compounds in the development of new antihypertensive drugs (Santilli & Morris, 1979).
Cyclization studies of N-Arylidene-2-(Acetamido)-3-(4-Chlorophenyl)Acrylohydrazides to form 1-Arylideneamino-4-(4-Chlorobenzylidene)-2-Methyl-1h-Imidazolin-5(4h)-Ones did not result in oxadiazolines but highlighted the synthetic versatility of related compounds, underscoring their importance in chemical synthesis research (Nguyen et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O2/c1-10-18-15(24-20-10)13-9-22(21-19-13)7-6-17-14(23)8-11-4-2-3-5-12(11)16/h2-5,9H,6-8H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTJRXIGJNPCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5R,7S)-N-(Cyanomethyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2657380.png)

![7-(4-fluorophenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2657386.png)
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2657387.png)

![7-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2657390.png)

![2-(4-chlorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2657393.png)

